An In-depth Technical Guide to the Core Physical Properties of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
An In-depth Technical Guide to the Core Physical Properties of 1-[2-(Methylsulfonyl)ethyl]piperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride (CAS No. 870007-73-1). This compound is a significant intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] As a dihydrochloride salt, its physicochemical characteristics, such as solubility and stability, are enhanced, making it a valuable entity in drug formulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural and chemical identity, and outlining authoritative, step-by-step methodologies for the experimental determination of its key physical properties. The guide emphasizes the scientific rationale behind these experimental choices, ensuring a robust and validated approach to its characterization.
Introduction and Chemical Identity
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry. The piperazine ring is a well-known pharmacophore present in a wide array of therapeutic agents, recognized for its ability to interact with various biological targets. The incorporation of a methylsulfonyl ethyl group and its formulation as a dihydrochloride salt impart specific properties that are advantageous for its use as a synthetic intermediate.[1] The dihydrochloride form not only enhances aqueous solubility and stability but also provides a crystalline solid that is easier to handle and purify compared to its free base form.[1]
Table 1: Chemical Identity and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride | N/A |
| Synonyms | Methylsulfonylethyl piperazine dihydrochloride | [1] |
| CAS Number | 870007-73-1 | [1] |
| Molecular Formula | C₇H₁₆N₂O₂S·2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Key Physicochemical Properties and Standardized Determination Protocols
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and formulation. While specific experimental data for 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is not widely published, this section details the standard, industry-accepted protocols for determining these critical parameters.
Melting Point
The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity.
-
Expected Property: As a dihydrochloride salt, a relatively high melting point, likely with decomposition, is anticipated. For comparison, the simpler piperazine dihydrochloride melts at 318-320°C with decomposition.[2]
-
Protocol for Determination (USP <741>):
-
Sample Preparation: A small quantity of the dry, powdered 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is packed into a capillary tube to a height of 2-4 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Methodology: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the substance begins to collapse (onset of melting) and the temperature at which it becomes completely liquid are recorded as the melting range. Any signs of decomposition (e.g., charring) should also be noted.
-
Causality: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.
-
Solubility
The dihydrochloride salt form is explicitly used to enhance aqueous solubility.[1] A quantitative understanding of its solubility in various solvents is critical for its application in reaction chemistry and for purification processes like crystallization.
-
Expected Property: The compound is expected to be freely soluble in water, have some solubility in polar protic solvents like methanol and ethanol, and be sparingly soluble in non-polar organic solvents. Piperazine dihydrochloride is noted as being freely soluble in water and slightly soluble in methanol and ethanol.[3]
-
Protocol for Equilibrium Solubility Determination:
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested (e.g., water, methanol, ethanol, DMSO).
-
Methodology: a. An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial. b. The resulting suspension is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid. d. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.
-
Causality: Reaching equilibrium is essential for determining the true thermodynamic solubility. Failure to do so will result in an underestimation of the compound's solubility. The use of a validated, specific analytical method for quantification ensures that the measured concentration is accurate and not influenced by impurities.
-
Acid Dissociation Constant (pKa)
As a dihydrochloride salt of a diamine, the compound has two pKa values corresponding to the two protonated nitrogen atoms of the piperazine ring. These values are critical for predicting the ionization state of the molecule at different pH levels, which influences its solubility, lipophilicity, and interaction with biological targets.
-
Expected Property: The pKa values will be in the weakly acidic to neutral range, reflecting the dissociation of the protonated piperazine nitrogens. For the parent piperazine molecule, the corresponding pKb values are 5.35 and 9.73.[4]
-
Protocol for Potentiometric Titration:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the pH at the half-equivalence points. The first pKa corresponds to the deprotonation of the more acidic nitrogen, and the second pKa to the deprotonation of the less acidic nitrogen.
-
Causality: This method directly measures the change in proton concentration as the acidic form of the compound is neutralized by the base. The points of inflection on the titration curve correspond to the equivalence points, and the pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the chemical identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Spectrum:
-
A singlet for the methyl (CH₃) protons of the sulfonyl group.
-
Multiplets for the two methylene (CH₂) groups of the ethyl chain.
-
Broad signals for the eight protons of the piperazine ring, which may be complex due to the presence of the two hydrochloride salts and potential conformational exchange.
-
A broad signal for the N-H protons of the protonated piperazine nitrogens.
-
-
Expected ¹³C NMR Spectrum:
-
A signal for the methyl carbon.
-
Signals for the two ethyl carbons.
-
Signals for the carbons of the piperazine ring.
-
-
Protocol for NMR Analysis:
-
Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and referenced to an internal standard (e.g., TMS or the residual solvent peak).
-
Causality: The choice of a deuterated solvent is to avoid a large interfering solvent signal in the ¹H NMR spectrum. D₂O is a good choice for this water-soluble salt, and exchangeable N-H protons will not be observed. DMSO-d₆ can also be used and will allow for the observation of N-H protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic IR Absorption Bands:
-
Strong S=O stretching bands for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
C-H stretching vibrations for the alkyl groups (around 3000-2850 cm⁻¹).
-
N-H stretching bands for the protonated amine salt (broad absorption in the 3000-2500 cm⁻¹ region).
-
C-N stretching vibrations (around 1250-1020 cm⁻¹).
-
-
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and collecting the data. A background spectrum of the clean crystal is taken first and subtracted from the sample spectrum.
-
Causality: ATR is a convenient and rapid technique for solid samples that requires minimal sample preparation and avoids the need for making KBr pellets.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Mass Spectrum (Electrospray Ionization - ESI+):
-
The primary ion observed would be the molecular ion of the free base [M+H]⁺, where M is the mass of 1-[2-(Methylsulfonyl)ethyl]piperazine.
-
Fragmentation patterns would likely involve cleavage of the ethyl chain and fragmentation of the piperazine ring.
-
-
Protocol for LC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Instrumentation: The solution is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Acquisition: The compound is separated from any impurities by the LC column and then introduced into the mass spectrometer with an ESI source operating in positive ion mode.
-
Causality: LC-MS is ideal for this non-volatile salt. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of its molecular weight.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical intermediate like 1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride.
Caption: Workflow for Physicochemical Characterization.
Conclusion
1-[2-(Methylsulfonyl)ethyl]piperazine dihydrochloride is a valuable intermediate in pharmaceutical synthesis, with its salt form conferring beneficial properties of enhanced stability and solubility. While comprehensive published data on its physical properties is sparse, this guide provides the established, authoritative methodologies that are essential for any researcher or drug developer to fully characterize this compound. By following these standardized protocols, scientists can generate the reliable and reproducible data necessary for advancing their research and development activities. The application of these robust experimental frameworks ensures scientific integrity and provides a solid foundation for the successful utilization of this important chemical entity.
References
- Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
-
Wikipedia. (n.d.). Piperazine. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 26, 2026, from [Link]
- Anderson, B. D., & Conradi, R. A. (1985). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Acta pharmaceutica suecica, 22(4), 229-252.
- Pavan, A. R., & da Silva, J. B. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. The Korean journal of parasitology, 56(1), 59–64.
